molecular formula C14H24O B14374470 2,7,10-Trimethylundeca-6,9-dien-3-one CAS No. 89966-01-8

2,7,10-Trimethylundeca-6,9-dien-3-one

Cat. No.: B14374470
CAS No.: 89966-01-8
M. Wt: 208.34 g/mol
InChI Key: RKIIPUXSNDVFJY-UHFFFAOYSA-N
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Description

2,7,10-Trimethylundeca-6,9-dien-3-one is an organic compound with the molecular formula C14H24O. It is a polyketide compound that has been identified as an aggregation-sex pheromone in certain beetle species . This compound is notable for its unique structural motif and its role in chemical ecology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,10-Trimethylundeca-6,9-dien-3-one involves multiple steps, typically starting from simpler organic molecules. One common synthetic route involves the use of polyketide synthesis, where the compound is built up through a series of condensation reactions involving acetyl and malonyl subunits . The reaction conditions often require the presence of specific catalysts and controlled temperatures to ensure the correct formation of the double bonds and the methyl groups at the specified positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and cost-effectiveness. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,7,10-Trimethylundeca-6,9-dien-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds to single bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products Formed

    Oxidation: Can form ketones, aldehydes, or carboxylic acids.

    Reduction: Can form alcohols or alkanes.

    Substitution: Can form halogenated compounds or amines.

Scientific Research Applications

2,7,10-Trimethylundeca-6,9-dien-3-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,7,10-Trimethylundeca-6,9-dien-3-one exerts its effects involves its interaction with specific receptors in the target organisms. In the case of beetles, it binds to olfactory receptors, triggering a behavioral response that leads to aggregation and mating . The molecular targets include specific proteins in the olfactory system that recognize the unique structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7,10-Trimethylundeca-6,9-dien-3-one is unique due to its specific structural motif and its role as an aggregation-sex pheromone in beetles. While similar compounds may share some structural features, such as the presence of double bonds and methyl groups, the exact positioning and combination of these features in this compound confer its unique biological activity.

Properties

CAS No.

89966-01-8

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2,7,10-trimethylundeca-6,9-dien-3-one

InChI

InChI=1S/C14H24O/c1-11(2)9-10-13(5)7-6-8-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3

InChI Key

RKIIPUXSNDVFJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CCC=C(C)CC=C(C)C

Origin of Product

United States

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